2-Chloro-N'-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]benzohydrazide
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Overview
Description
2-Chloro-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]benzohydrazide is an organic compound with the molecular formula C13H11ClN2OS It is a derivative of benzohydrazide and contains a thiophene ring substituted with a methyl and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]benzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with an aldehyde or ketone derivative of thiophene. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Corresponding substituted benzohydrazides.
Scientific Research Applications
2-Chloro-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N’-[(E)-[5-methylthiophen-2-yl]methylidene]benzohydrazide
- 2-Chloro-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]methylidene]benzohydrazine
Uniqueness
2-Chloro-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]benzohydrazide is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the thiophene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS2/c1-9-7-10(14(19-2)20-9)8-16-17-13(18)11-5-3-4-6-12(11)15/h3-8H,1-2H3,(H,17,18)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWZYPKBQSVDHT-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)SC)C=NNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)SC)/C=N/NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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